2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole is a synthetic organic compound with the chemical formula CHFNO. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features two ethoxy groups and two fluorine atoms, which contribute to its unique properties and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, including nucleophilic substitution reactions and other organic synthesis techniques. Its structural complexity and the presence of fluorine atoms make it a subject of interest in pharmaceutical research.
2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole is classified under:
The synthesis of 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole typically involves the following steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. For example, ultrasonic irradiation has been used to enhance reaction rates and yields in some synthetic pathways involving benzimidazole derivatives .
The molecular structure of 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole can be represented as follows:
The compound's InChI Key is not specified in the search results but can be generated based on its chemical structure.
2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole can undergo various chemical reactions typical for benzimidazole derivatives:
Reactions involving this compound should be monitored for yield and purity through techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for compounds like 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole often involves:
Specific data regarding its mechanism of action would require detailed biological assays and studies.
Relevant data on these properties would require experimental determination under controlled conditions.
2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole has potential applications in:
Research into this compound could lead to significant advancements in various scientific fields, particularly in drug discovery and development.
Benzimidazole represents a privileged scaffold in drug discovery due to its structural resemblance to purine nucleotides and versatile pharmacological profiles. This bicyclic system, comprising a benzene ring fused to an imidazole moiety, exhibits amphoteric behavior (pKa ~12.8 for the base; ~5.6 for the conjugate acid), enabling diverse interactions with biological targets [9]. Approximately 80% of pharmaceuticals incorporate heterocyclic systems like benzimidazole, underscoring their centrality in medicinal chemistry [6]. Clinically, benzimidazoles form the core of proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), antihypertensives (e.g., telmisartan), and antivirals, demonstrating multifunctional therapeutic potential [9] [2]. Their synthetic accessibility and capacity for structural modification further solidify their role as a foundational pharmacophore in developing novel bioactive agents.
The strategic incorporation of fluorine atoms into benzimidazole scaffolds has emerged as a critical tactic for enhancing drug-like properties. Fluorination influences molecular properties through:
In benzimidazoles, fluorination at the C5 and C6 positions (as seen in 5,6-difluoro derivatives) induces steric and electronic perturbations that enhance target affinity. For example, 5,6-difluoro substitution in TRPV1 antagonists augments receptor binding by mimicking natural ligand geometries [2]. Similarly, fluorinated benzimidazoles in cannabinoid receptor agonists exhibit improved blood-brain barrier penetration and metabolic half-lives compared to non-fluorinated analogs [2]. The 5,6-difluoro pattern specifically reduces undesired ring oxidation while maintaining planar conformation for DNA intercalation in antimicrobial applications [7].
Table 1: Therapeutic Applications of Fluorinated Benzimidazole Derivatives
Compound Class | Biological Target | Therapeutic Effect | Structural Feature |
---|---|---|---|
COX-2 Inhibitors | Cyclooxygenase-2 | Anti-inflammatory | 5,6-Difluoro + 2-aryl substituent [2] |
CB2 Agonists | Cannabinoid Receptor 2 | Analgesic/anti-inflammatory | 5-Carboxamide/sulfonamide + fluorination [2] |
Anthelmintics | β-Tubulin | Parasite microtubule disruption | 5(6)-Fluoro + 2-carbamate [9] |
Kinase Inhibitors | ITK/Lck kinases | Anticancer/immunomodulation | 5,6-Difluoro + N1-heteroaryl [9] |
The compound 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole (CAS: 958863-36-0, MF: C₁₂H₁₄F₂N₂O₂, MW: 256.25 g/mol) exemplifies a strategically engineered benzimidazole derivative [1]. Its structure integrates two critical modifications:
5,6-Difluoro Substitution: This symmetric fluorination enhances ring stability, electron deficiency, and hydrogen-bonding capacity. The electron-withdrawing fluorine atoms increase the acidity of the N1-H proton (pKa ~12.8), facilitating stronger ionic interactions with basic residues in enzymatic pockets [2] [9]. Computational studies indicate fluorine’s orthogonal polarization of the C5–C6 bond directs electrophilic attack toward C4/C7, enabling selective further derivatization [2].
2-(Diethoxymethyl) Group: This acetal moiety serves dual roles:
Table 2: Impact of Substituents on Benzimidazole Bioactivity
Position | Substituent | Target Interaction | Biological Effect |
---|---|---|---|
C2 | Diethoxymethyl | Hydrolysis to aldehyde | Prodrug activation [8] |
C2 | Arylthioanacardic acid | COX-2 hydrophobic pocket | 470-fold COX-2 selectivity [2] |
C5 | Carboxamide | Cannabinoid receptor (CB2) | 970-fold CB2 selectivity [2] |
C5/C6 | Difluoro | DNA minor groove | Antimicrobial activity [7] |
The synergy between the 5,6-difluoro motif and the 2-(diethoxymethyl) group creates a multifunctional pharmacophore suitable for targeting inflammation-associated enzymes. For instance, diarylamine analogs of similar structures inhibit bradykinin B1 receptors by leveraging fluorine’s capacity to mimic hydroxyl groups in transition states [2]. Additionally, the hydrolytic lability of the diethoxymethyl group allows pH-dependent drug release—a feature exploited in gastrointestinal-targeted formulations [8]. Synthetic routes to this compound typically involve condensation of 4,5-difluorobenzene-1,2-diamine with α,α-diethoxyacetic acid, followed by oxidation-cyclization under mild conditions [1] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7